molecular formula C16H17N3O4S B2675286 (E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide CAS No. 941954-44-5

(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide

Cat. No.: B2675286
CAS No.: 941954-44-5
M. Wt: 347.39
InChI Key: UJZXNFVNFVNEPP-WUKNDPDISA-N
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Description

(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H17N3O4S and its molecular weight is 347.39. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivative Development

The chemical compound , while not directly mentioned, relates closely to the broader class of benzothiazole derivatives, which have been extensively studied for their diverse biological activities and potential applications in medicinal chemistry. For instance, benzothiazole derivatives have been synthesized to explore their anti-inflammatory and analgesic properties, demonstrating significant COX-2 inhibition and potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, research on the synthesis and antimicrobial activity of new pyridine derivatives incorporating benzothiazole units has shown variable and modest activity against various bacterial and fungal strains, highlighting the versatility of benzothiazole derivatives in drug development (Patel, Agravat, & Shaikh, 2011).

Molecular Structure Analysis

Detailed analysis of the molecular structures of related compounds, such as the study on methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, provides insights into the crystal and molecular structures, which can be pivotal for understanding the chemical behavior and potential pharmacological applications of similar compounds (Richter, Goddard, Schönefeld, Imming, & Seidel, 2023).

Corrosion Inhibition

Benzothiazole derivatives have also been investigated for their corrosion inhibiting effects, demonstrating significant efficiency in protecting steel against corrosion in acidic environments. Such studies underline the potential industrial applications of benzothiazole derivatives beyond medicinal chemistry, offering insights into the development of more effective corrosion inhibitors (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Drug Discovery Building Blocks

The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives exemplifies the role of benzothiazole derivatives as versatile building blocks in drug discovery. These compounds offer multiple substitution points on the bicyclic framework, allowing for extensive exploration of chemical space and potential ligand development for various biological targets (Durcik, Toplak, Zidar, Ilaš, Zega, Kikelj, Mašič, & Tomašič, 2020).

Properties

IUPAC Name

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-10-8-12(18-23-10)15(20)17-16-19(6-7-21-2)13-5-4-11(22-3)9-14(13)24-16/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZXNFVNFVNEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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